molecular formula C23H29BrN2O3S B14965109 2-(4-Bromobenzenesulfonamido)-N-(2,3-dimethylcyclohexyl)-3-phenylpropanamide CAS No. 1030378-94-9

2-(4-Bromobenzenesulfonamido)-N-(2,3-dimethylcyclohexyl)-3-phenylpropanamide

Cat. No.: B14965109
CAS No.: 1030378-94-9
M. Wt: 493.5 g/mol
InChI Key: FVRYZNLFNTYPKP-UHFFFAOYSA-N
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Description

2-(4-Bromobenzenesulfonamido)-N-(2,3-dimethylcyclohexyl)-3-phenylpropanamide is a complex organic compound with a unique structure that includes a bromobenzenesulfonamido group, a dimethylcyclohexyl group, and a phenylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobenzenesulfonamido)-N-(2,3-dimethylcyclohexyl)-3-phenylpropanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with an amine to form the sulfonamide intermediate. This intermediate is then reacted with a cyclohexylamine derivative to introduce the dimethylcyclohexyl group. Finally, the phenylpropanamide group is introduced through a coupling reaction with a suitable reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobenzenesulfonamido)-N-(2,3-dimethylcyclohexyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromobenzenesulfonamido group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfonic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2-(4-Bromobenzenesulfonamido)-N-(2,3-dimethylcyclohexyl)-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzenesulfonamido)-N-(2,3-dimethylcyclohexyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The bromobenzenesulfonamido group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The dimethylcyclohexyl and phenylpropanamide groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzenesulfonamide: Lacks the cyclohexyl and phenylpropanamide groups.

    N-(2,3-Dimethylcyclohexyl)-3-phenylpropanamide: Lacks the bromobenzenesulfonamido group.

    2-(4-Chlorobenzenesulfonamido)-N-(2,3-dimethylcyclohexyl)-3-phenylpropanamide: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

2-(4-Bromobenzenesulfonamido)-N-(2,3-dimethylcyclohexyl)-3-phenylpropanamide is unique due to the presence of the bromobenzenesulfonamido group, which imparts specific chemical reactivity and biological activity. The combination of the dimethylcyclohexyl and phenylpropanamide groups further enhances its properties, making it a valuable compound for various applications.

Properties

CAS No.

1030378-94-9

Molecular Formula

C23H29BrN2O3S

Molecular Weight

493.5 g/mol

IUPAC Name

2-[(4-bromophenyl)sulfonylamino]-N-(2,3-dimethylcyclohexyl)-3-phenylpropanamide

InChI

InChI=1S/C23H29BrN2O3S/c1-16-7-6-10-21(17(16)2)25-23(27)22(15-18-8-4-3-5-9-18)26-30(28,29)20-13-11-19(24)12-14-20/h3-5,8-9,11-14,16-17,21-22,26H,6-7,10,15H2,1-2H3,(H,25,27)

InChI Key

FVRYZNLFNTYPKP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)NC(=O)C(CC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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